3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride
Overview
Description
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride: is a synthetic organic compound belonging to the phenothiazine family. Phenothiazines are known for their diverse applications, particularly in the fields of medicine and chemistry. This compound is characterized by its complex structure, which includes a phenothiazine core substituted with various functional groups, making it a versatile molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride typically involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Substitution Reactions: The core is then subjected to substitution reactions to introduce the dimethylamino and carboxypropyl groups. This can be achieved using reagents such as dimethylamine and 3-bromopropionic acid.
Quaternization: The final step involves the quaternization of the nitrogen atom with methyl chloride to form the chloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of diphenylamine and sulfur intermediates.
Automated Reaction Systems: Use of automated systems to control reaction conditions such as temperature, pressure, and pH.
Purification: Purification steps including crystallization, filtration, and drying to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditions include acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions include anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides; conditions include the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted phenothiazine derivatives.
Scientific Research Applications
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride has a wide range of applications:
Chemistry: Used as a reagent in organic synthesis and as a dye in various chemical processes.
Biology: Employed in staining techniques for microscopy and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets:
Binding to Proteins: It can bind to proteins, altering their function and activity.
Interference with Enzymes: It may inhibit or activate enzymes, affecting biochemical pathways.
Cellular Uptake: The compound can be taken up by cells, where it exerts its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
Methylene Blue: Another phenothiazine derivative with similar staining properties.
Thionine: Used in similar applications but differs in its substitution pattern.
Azure B: A related compound with distinct biological activities.
Uniqueness
3-((3-Carboxypropyl)(methyl)amino)-7-(dimethylamino)phenothiazin-5-ium chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of carboxypropyl and dimethylamino groups makes it particularly versatile for various applications.
Properties
IUPAC Name |
[7-[3-carboxypropyl(methyl)amino]phenothiazin-3-ylidene]-dimethylazanium;chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S.ClH/c1-21(2)13-6-8-15-17(11-13)25-18-12-14(7-9-16(18)20-15)22(3)10-4-5-19(23)24;/h6-9,11-12H,4-5,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSJOYOSTDIVHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)O)C1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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